

Technical Guide: 5-(p-Methylphenyl)-5-phenylhydantoin (CAS: 51169-17-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(p-Methylphenyl)-5-phenylhydantoin

Cat. No.: B026451

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(p-Methylphenyl)-5-phenylhydantoin, also known as 5-(4-Methylphenyl)-5-phenylimidazolidine-2,4-dione, is a heterocyclic organic compound belonging to the hydantoin class. It is structurally related to the widely used anticonvulsant drug, Phenytoin. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical applications, and safety information. This document is intended to serve as a valuable resource for professionals in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of **5-(p-Methylphenyl)-5-phenylhydantoin** is presented in Table 1. This data is crucial for its handling, formulation, and analytical method development.

Table 1: Physicochemical Data for **5-(p-Methylphenyl)-5-phenylhydantoin**

Property	Value	Reference(s)
CAS Number	51169-17-6	[1] [2]
Molecular Formula	C ₁₆ H ₁₄ N ₂ O ₂	[1] [3] [4]
Molecular Weight	266.29 g/mol	[1] [4]
Appearance	White to Off-White Solid/Powder	
Melting Point	225-226 °C	[2]
Solubility	Soluble in DMF:HCl (2:1) at 50 mg/mL	
InChI	InChI=1S/C16H14N2O2/c1-11-7-9-13(10-8-11)16(12-5-3-2-4-6-12)14(19)17-15(20)18-16/h2-10H,1H3,(H2,17,18,19,20)	[3] [4]
SMILES	Cc1ccc(cc1)C2(NC(=O)NC2=O)c3ccccc3	[3] [4]

Synthesis

The primary method for the synthesis of 5,5-disubstituted hydantoins, including **5-(p-Methylphenyl)-5-phenylhydantoin**, is the Bucherer-Bergs reaction.[\[5\]](#)[\[6\]](#)[\[7\]](#) This multicomponent reaction offers a direct and efficient route to these heterocyclic compounds.

General Bucherer-Bergs Synthesis of 5,5-Disubstituted Hydantoins

The Bucherer-Bergs reaction involves the treatment of a ketone or an aldehyde with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium carbonate.[\[7\]](#) The reaction proceeds through the formation of an aminonitrile intermediate, which then undergoes cyclization to yield the hydantoin ring.[\[7\]](#)

A general workflow for the Bucherer-Bergs synthesis is depicted in the following diagram:

[Click to download full resolution via product page](#)

Caption: Generalized workflow of the Bucherer-Bergs reaction.

Putative Synthesis of 5-(p-Methylphenyl)-5-phenylhydantoin

While a specific detailed protocol for the synthesis of **5-(p-Methylphenyl)-5-phenylhydantoin** is not readily available in the reviewed literature, the Bucherer-Bergs reaction using 4-methylbenzophenone as the starting ketone is the most probable synthetic route.

The proposed reaction is as follows:

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **5-(p-Methylphenyl)-5-phenylhydantoin**.

Analytical Applications

A significant application of **5-(p-Methylphenyl)-5-phenylhydantoin** is its use as an internal standard in the quantitative analysis of phenytoin in biological matrices by gas chromatography-mass spectrometry (GC-MS).[8][9] Its structural similarity to phenytoin makes it an ideal internal standard, as it behaves similarly during sample preparation and analysis, thus improving the accuracy and precision of the method.[8]

Experimental Protocol: GC-MS Analysis of Phenytoin using 5-(p-Methylphenyl)-5-phenylhydantoin as an Internal Standard

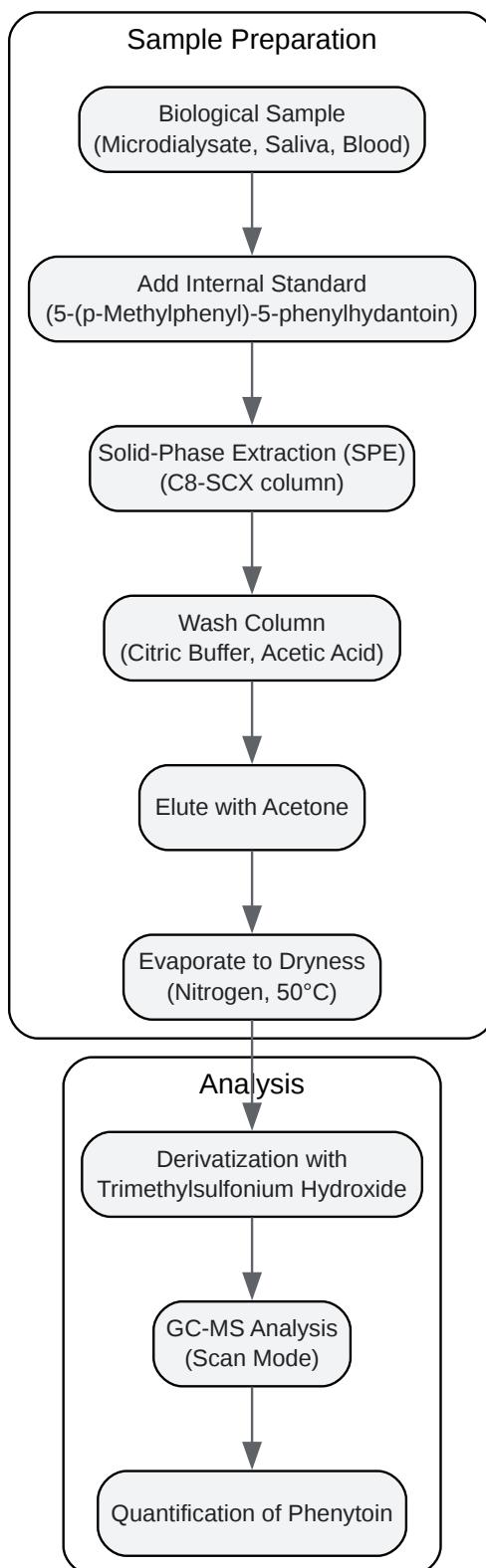
The following protocol is a detailed methodology for the quantification of phenytoin in human brain microdialysate, saliva, and blood samples.[8]

4.1.1. Materials and Reagents

- Phenytoin standard
- **5-(p-Methylphenyl)-5-phenylhydantoin** (Internal Standard)
- Methanol
- Acetone
- Citric buffer
- 0.01 M Acetic acid
- Trimethylsulfonium hydroxide (derivatizing agent)
- Solid-phase extraction (SPE) columns (nonpolar C8-SCX)
- Nitrogen gas
- GC-MS system

4.1.2. Sample Preparation and Extraction

- To 1 mL of calibrators and quality control samples, or 0.5 mL of patient samples, add a known concentration of the internal standard, **5-(p-Methylphenyl)-5-phenylhydantoin**.
- Apply the samples to the SPE columns.
- Wash the SPE columns sequentially with 1 mL of citric buffer and 1 mL of 0.01 M acetic acid.
- Dry the columns under vacuum (approximately 0.5 bar) for 5 minutes.
- Elute phenytoin and the internal standard with 2 x 1 mL of acetone.
- Dry the columns again under vacuum for 1 minute.
- Transfer the eluate to a 2 mL vial and evaporate to dryness under a stream of nitrogen at 50°C.


4.1.3. Derivatization

- Reconstitute the dried extract with trimethylsulfonium hydroxide to derivatize the analytes.

4.1.4. GC-MS Analysis

- Inject the derivatized sample into the GC-MS system.
- The mass spectrometer is operated in scan mode for the identification and quantification of phenytoin, using specific ion fragments for confirmation.

The workflow for this analytical method is illustrated below:

[Click to download full resolution via product page](#)

Caption: Workflow for GC-MS analysis of Phenytoin.

Biological and Toxicological Information

Currently, there is a lack of specific studies on the biological activity, such as anticonvulsant properties, or the detailed toxicology of **5-(p-Methylphenyl)-5-phenylhydantoin**. It is primarily recognized as an impurity of the drug Phenytoin.^{[3][10]} As a structural analog of Phenytoin, it may warrant further investigation into its pharmacological and toxicological profile.

Safety and Handling

Based on available safety data sheets, **5-(p-Methylphenyl)-5-phenylhydantoin** should be handled with care. The following table summarizes the key safety information.

Table 2: Safety Information

Category	Information	Reference(s)
Hazard Statements	H302 (Harmful if swallowed), H351 (Suspected of causing cancer), H361 (Suspected of damaging fertility or the unborn child)	
Precautionary Statements	P201, P301 + P312 + P330, P308 + P313	
Personal Protective Equipment (PPE)	Dust mask (type N95), Eyeshields, Gloves	
Storage	Store in a cool, dry place.	[2]

Conclusion

5-(p-Methylphenyl)-5-phenylhydantoin is a well-characterized chemical compound with established physicochemical properties. While a detailed, specific synthesis protocol is not widely published, the Bucherer-Bergs reaction provides a reliable general method for its preparation. Its primary and most valuable application to date is as an internal standard for the accurate quantification of phenytoin in various biological samples using GC-MS. Further research into its potential biological activities and toxicological profile may be warranted given

its structural similarity to phenytoin. This guide provides essential technical information to support researchers and drug development professionals in their work with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 5-(p-Methylphenyl)-5-phenylhydantoin | lookchem [lookchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 5-(p-Methylphenyl)-5-phenylhydantoin | CymitQuimica [cymitquimica.com]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-(P-METHYLPHENYL)-5-PHENYLHYDANTOIN [drugfuture.com]
- To cite this document: BenchChem. [Technical Guide: 5-(p-Methylphenyl)-5-phenylhydantoin (CAS: 51169-17-6)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b026451#5-p-methylphenyl-5-phenylhydantoin-cas-number-51169-17-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com